An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid
Introduction
In the landscape of modern drug discovery and materials science, the precise tuning of molecular properties is paramount. Halogenated organic molecules, particularly those containing fluorine, have garnered significant attention due to the unique electronic effects they impart, often enhancing metabolic stability, binding affinity, and lipophilicity. This guide focuses on 2-Ethoxy-5-(trifluoromethoxy)benzoic acid, a compound of interest for its potential as a synthetic building block. The presence of the ethoxy group, the highly lipophilic and electron-withdrawing trifluoromethoxy group, and the ionizable carboxylic acid function creates a molecule with a nuanced physicochemical profile.
This document serves as a technical guide for researchers, scientists, and drug development professionals. Given the limited availability of published experimental data for this specific molecule, we will leverage established principles of physical organic chemistry and comparative analysis with structurally related analogs to predict its properties. More importantly, we provide detailed, field-proven methodologies for the experimental determination of its core physicochemical parameters. This approach ensures that this guide is not merely a statement of facts, but a practical tool for the laboratory scientist.
Molecular Identity and Structural Attributes
A thorough understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-Ethoxy-5-(trifluoromethoxy)benzoic acid | - |
| CAS Number | 773109-17-4 | [1] |
| Molecular Formula | C₁₀H₉F₃O₄ | - |
| Molecular Weight | 250.17 g/mol | - |
| SMILES | c1(ccc(c(c1)C(=O)O)OCC)OC(F)(F)F |[1] |
The structure of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid is characterized by three key functional groups that dictate its chemical behavior:
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Carboxylic Acid (-COOH): This group is the primary determinant of the molecule's acidity (pKa) and its ability to act as a hydrogen bond donor. Its ionization state is pH-dependent, which critically influences aqueous solubility and biological membrane transport.
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Ethoxy Group (-OCH₂CH₃): An electron-donating group that also contributes to lipophilicity. Its placement at the ortho position can influence the conformation of the carboxylic acid.
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Trifluoromethoxy Group (-OCF₃): This moiety is a powerful modulator of molecular properties. It is metabolically stable and strongly electron-withdrawing, which is expected to increase the acidity of the carboxylic acid. Furthermore, it is highly lipophilic, a property that can enhance membrane permeability.[2]
Physicochemical Properties: Predictions and Analog Comparisons
Direct experimental values for the title compound are not widely reported. Therefore, we present predicted properties alongside experimental data from closely related molecules to provide a scientifically grounded estimation.
Table 2: Summary of Physicochemical Properties
| Property | Predicted Value for Target Compound | Comparative Experimental Values | Significance in Drug Development |
|---|---|---|---|
| Melting Point (°C) | Likely a solid at room temperature | 2-Ethoxybenzoic acid: 19 °C[3] 2-Hydroxy-5-(trifluoromethoxy)benzoic acid: 130-132 °C[4] | Affects formulation, stability, and handling. |
| pKa | ~3.0 - 3.5 | Benzoic acid: ~4.2[5] 2-Fluorobenzoic acid: ~3.27[6] 3-Fluorobenzoic acid: 3.86[6] | Governs ionization state, solubility, and receptor interaction. |
| Aqueous Solubility | Low | Insoluble in water is reported for similar compounds.[7] | Impacts dissolution rate, bioavailability, and formulation options. |
| LogP (Octanol/Water) | > 3.5 | 2-Fluoro-4-(trifluoromethyl)benzoic acid: 2.80[8] | Key indicator of membrane permeability, metabolic clearance, and promiscuity. |
Acidity (pKa)
The pKa of the carboxylic acid is a critical parameter. For benzoic acid, the pKa is approximately 4.2.[5] The presence of the electron-withdrawing trifluoromethoxy group at the meta-position relative to the carboxyl group is expected to significantly stabilize the conjugate base (carboxylate), thereby increasing acidity and lowering the pKa. For comparison, 2-fluorobenzoic acid has a pKa of 3.27, demonstrating the acidifying effect of an ortho-halogen.[6] We can confidently predict the pKa of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid to be substantially lower than that of benzoic acid, likely in the range of 3.0 to 3.5.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile. The trifluoromethoxy group is known to be a strong contributor to lipophilicity.[2] While the ethoxy group also adds lipophilicity, the -OCF₃ group's effect is more pronounced. The predicted XlogP for the related compound 2-methoxy-5-(trifluoromethoxy)benzoic acid is 2.5.[9] Given that an ethoxy group is slightly more lipophilic than a methoxy group, a LogP value greater than 3.5 is a reasonable prediction for the title compound. Such a value suggests good membrane permeability but may also carry a risk of high plasma protein binding and rapid metabolic clearance.
Standard Methodologies for Physicochemical Profiling
To move from prediction to empirical fact, standardized experimental protocols are essential. The following section details the methodologies for determining the key physicochemical properties.
Caption: General workflow for the physicochemical characterization of a new chemical entity.
Experimental Protocol: pKa Determination via Potentiometric Titration
Rationale: This method is a gold standard for its accuracy and direct measurement of acid dissociation. It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is determined from the midpoint of the titration curve.
Methodology:
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Preparation: Accurately weigh approximately 5-10 mg of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its predicted low aqueous solubility. Dilute with deionized water to a final volume of 50 mL, ensuring the organic solvent concentration is minimal (<5%).
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the solution in a jacketed beaker maintained at 25 °C and use a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH), adding small, precise increments (e.g., 0.02 mL).
-
Data Collection: Record the pH after each addition of NaOH, allowing the reading to stabilize.
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Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.
Experimental Protocol: Solubility Determination via Shake-Flask Method
Rationale: The shake-flask method is the benchmark for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.
Methodology:
-
System Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4).
-
Incubation: Add an excess amount of the solid compound to vials containing each buffer. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.
-
Quantification: Carefully remove an aliquot from the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocol: LogP Determination via Shake-Flask Method
Rationale: This classic method directly measures the partitioning of a compound between n-octanol and water, which serves as a surrogate for partitioning between biological membranes and the aqueous cytosol.
Methodology:
-
Pre-equilibration: Mix equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD measurement) and shake vigorously for 24 hours to mutually saturate the phases. Separate the two layers.
-
Partitioning: Dissolve a known amount of the compound in the n-octanol phase. Add an equal volume of the aqueous phase.
-
Equilibration: Vigorously shake the mixture for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in both phases using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).
Synthesis and Significance in Drug Development
While a full synthetic route is beyond the scope of this guide, related benzoic acids are often synthesized through methods such as the oxidation of corresponding aldehydes or via Grignard carboxylation of an appropriate aryl halide.[10][11] The specific synthesis of fluorinated benzoic acids often involves specialized fluorinating reagents.[12]
The physicochemical properties of a molecule like 2-Ethoxy-5-(trifluoromethoxy)benzoic acid are not abstract values; they are direct predictors of its behavior in a biological system.
Caption: Relationship between core physicochemical properties and ADME outcomes.
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Absorption: The predicted low pKa means the compound will be largely in its neutral, protonated form in the acidic environment of the stomach (pH 1-2), favoring absorption. The high predicted LogP further suggests good passive diffusion across the gut wall. However, its low aqueous solubility could be a rate-limiting factor.
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Distribution: High lipophilicity often correlates with a larger volume of distribution, meaning the compound may distribute into tissues. However, it can also lead to high non-specific binding to plasma proteins like albumin, reducing the free fraction available to interact with the target.
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Metabolism: The trifluoromethoxy group is generally resistant to metabolic degradation, which can improve the half-life of a drug candidate. The ethoxy group, however, could be a site for O-dealkylation by cytochrome P450 enzymes.
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Excretion: As a carboxylic acid, the compound can be eliminated via renal or biliary routes, often after conjugation (e.g., glucuronidation).
Conclusion
2-Ethoxy-5-(trifluoromethoxy)benzoic acid presents a compelling profile for medicinal chemistry applications. Based on its structural motifs, it is predicted to be a moderately acidic, highly lipophilic molecule with low aqueous solubility. This combination suggests good membrane permeability but may pose challenges for formulation and bioavailability. This guide provides not only a robust framework for understanding these properties but also the practical, validated experimental protocols required to measure them. For any researcher considering this molecule as a synthetic intermediate, the empirical determination of its physicochemical properties using the methodologies described herein is a critical next step in unlocking its full potential.
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